N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

Catalog No.
S3152735
CAS No.
920225-03-2
M.F
C13H18N2O3
M. Wt
250.298
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

CAS Number

920225-03-2

Product Name

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide

IUPAC Name

N-benzyl-N'-(1-methoxypropan-2-yl)oxamide

Molecular Formula

C13H18N2O3

Molecular Weight

250.298

InChI

InChI=1S/C13H18N2O3/c1-10(9-18-2)15-13(17)12(16)14-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FUKQCIMFHNOEBV-UHFFFAOYSA-N

SMILES

CC(COC)NC(=O)C(=O)NCC1=CC=CC=C1

Solubility

not available

Application in Biotechnology and Bioprocess Engineering

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used in the development of algicidal agents for controlling harmful algae that cause water pollution .

Methods of Application or Experimental Procedures: A series of 79 derivatives based on the structure of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” were synthesized and their structure-activity relationships toward a harmful and a harmless algal species were analyzed .

Results or Outcomes: Among the derivatives, the best algicidal activities with LC50 values of 0.49 (compound 24) and 0.42 µM (compound 34) in Cyanobacteria were achieved when CH3 and F groups were substituted at the R2 position, with CH3CH3 group at the R3 position, and amine chain length 3 at the R4 position after fixing Cl substituent group at the R1 position of the benzaldehyde group . The compounds 24 and 34 decreased the chlorophyll content of treated groups by approximately 75–80% as compared to the control .

Application in Medicinal Chemistry and Drug Design

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” has been used as a base structure for the synthesis of novel N’-(1,3-benzothiazol-2-yl)-arylamide derivatives, which have shown promising antibacterial activity .

Methods of Application or Experimental Procedures: A series of new N’-(1,3-benzothiazol-2-yl)-arylamides were synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis under relatively milder reaction conditions using dimethyl formamide as solvent .

Results or Outcomes: The synthesized compounds were tested against various Gram-positive and Gram-negative bacterial strains. Compounds C 3, C 5, C 9, C 13-15, and C 17 exhibited promising activity against Staphylococcus aureus NCIM 5021 with MIC values in the range of 19.7–24.2 μM . Among all tested compounds, C 13 possessing a thiophene ring attached to the benzothiazole moiety via an amide linkage exhibited maximum activity against S. aureus NCIM 5022 with an MIC of 13.0 μM . This compound also eliminated S. aureus ATCC 43300 strain after 24-hour exposure indicating its bactericidal activity .

Application in Organic Synthesis

Summary of the Application: The compound “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” can serve as an intermediate for the production of more complex molecules .

Methods of Application or Experimental Procedures: Oxalamide derivatives, such as “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide”, can act as activating agents for carboxylic acids . They can also facilitate the formation of peptide bonds due to their structure .

Results or Outcomes: The use of “N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide” as an intermediate can lead to the synthesis of a wide range of complex molecules, expanding the possibilities in organic synthesis .

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is a synthetic compound characterized by its oxalamide structure, which consists of an oxalamide moiety attached to a benzyl group and a methoxypropan-2-yl substituent. This compound has garnered attention in various fields of chemical research due to its potential applications in medicinal chemistry and materials science.

The molecular formula of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide is C${16}$H${19}$N${2}$O${3}$, indicating the presence of two nitrogen atoms, three oxygen atoms, and a complex carbon backbone. The presence of the methoxy group contributes to its solubility and reactivity, making it a versatile candidate for further chemical modifications.

Typical of oxalamides. These include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.
  • Dehydrogenative Coupling: This reaction involves the coupling of amines with alcohols or other nucleophiles to form oxalamides, as observed in studies involving similar compounds .

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some oxalamides are being investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: Oxalamides can act as inhibitors for certain enzymes, which may be beneficial in drug design for treating diseases.

The synthesis of N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide typically involves the following steps:

  • Formation of Oxalic Acid Derivative: The initial step often requires the preparation of an oxalic acid derivative through the reaction of oxalyl chloride with appropriate amines.
  • Benzylation: The benzyl group is introduced via nucleophilic substitution reactions.
  • Methoxy Group Introduction: The methoxypropan-2-yl group can be added through alkylation methods involving suitable precursors like methoxypropanol.

These methods allow for varying yields and purities depending on reaction conditions and reagents used.

N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide has potential applications in several areas:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound in drug development.
  • Material Science: Its unique structure could be explored for use in polymers or as additives in various materials.
  • Chemical Research: It can act as a building block for synthesizing more complex molecules.

Interaction studies involving N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide focus on its binding affinity with biological targets such as proteins or enzymes. Techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To study conformational changes upon binding.
  • X-ray Crystallography: For understanding the molecular interactions at an atomic level.

These studies help elucidate the mechanism of action and potential therapeutic uses.

Similar Compounds

Several compounds share structural similarities with N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide. Here are some notable examples:

Compound NameStructureUnique Features
N1-benzyl-N2-(2-methylnaphthalen-1-yl)oxalamideC${20}$H${18}$N$_{2}$OContains a naphthalene moiety, enhancing aromatic interactions .
N1,N2-Bis(2-methoxyethyl)oxalamideC${12}$H${18}$N${2}$O${4}$Features two methoxyethyl groups, increasing solubility .
N,N'-Bis(benzyloxycarbonyl)oxalamideC${20}$H${18}$N${2}$O${4}$Contains benzyloxycarbonyl groups, enhancing stability against hydrolysis .

These compounds exhibit unique properties that differentiate them from N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, particularly in their biological activities and chemical reactivity profiles.

Oxalamides, derivatives of oxalic acid, have been integral to organic chemistry since the early 20th century. The simplest oxalamide, (CONH~2~)~2~, was first synthesized via hydrolysis of cyanogen gas, a method still referenced in modern preparative routes. By the mid-20th century, researchers recognized the potential of N-substituted oxalamides as ligands and stabilizers. For instance, oxamide’s role in stabilizing nitrocellulose and suppressing burn rates in rocket propellants highlighted its versatility. The development of Ullmann-Goldberg reactions in the 2000s further cemented oxalamides’ importance, as N,N′-substituted variants proved effective in copper-catalyzed aryl aminations. Recent advances, such as ruthenium-catalyzed acceptorless dehydrogenative coupling of ethylene glycol and amines, have expanded synthetic pathways to oxalamides while emphasizing sustainability.

Significance of N-Substituted Oxalamides in Contemporary Research

N-Substituted oxalamides are pivotal in diverse fields due to their structural tunability and functional versatility. In catalysis, ligands like N-(naphthalen-1-yl)-N′-alkyl oxalamides enable high-turnover copper-mediated aryl aminations at low catalyst loadings (0.01–0.1 mol%). Medicinally, oxalamide derivatives such as Z2 exhibit potent neuraminidase inhibition (IC~50~ = 0.09 μM), outperforming oseltamivir carboxylate in anti-influenza drug development. Material science benefits from oxalamide-based organogelators, which form self-healing networks in vegetable oils through rigid hydrogen-bonded assemblies. These applications underscore the compound class’s adaptability to tailored molecular design.

Research Objectives and Scope

This article focuses on N1-benzyl-N2-(1-methoxypropan-2-yl)oxalamide, a structurally nuanced oxalamide derivative. Key objectives include:

  • Reviewing synthetic strategies for N-substituted oxalamides, emphasizing transition-metal catalysis.
  • Analyzing characterization techniques (e.g., NMR, X-ray crystallography) to resolve substituent effects.
  • Evaluating applications in catalysis, medicine, and materials.The scope excludes pharmacokinetic or safety data to prioritize molecular design and functional utility.

XLogP3

1

Dates

Modify: 2023-08-18

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